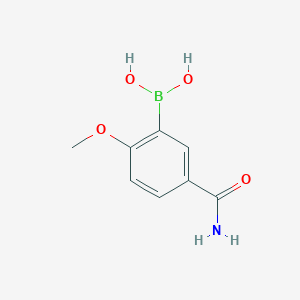

5-(Aminocarbonyl)-2-methoxyphenylboronic acid

Description

Significance of Boronic Acid Architectures in Modern Organic Synthesis and Materials Science

Boronic acids, characterized by a carbon-boron bond with two hydroxyl groups attached to the boron atom (R-B(OH)₂), have become a cornerstone of modern organic synthesis. researchgate.net Their stability, generally low toxicity, and versatile reactivity make them ideal intermediates and building blocks. mdpi.com The most prominent application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.gov This reaction has revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. nih.govmdpi.com

Beyond cross-coupling reactions, the Lewis acidic nature of the boron atom allows boronic acids to form reversible covalent complexes with diols, such as those found in sugars and other biomolecules. researchgate.netnih.gov This property is extensively utilized in the development of chemical sensors, diagnostics, and drug delivery systems. chemscene.com In materials science, boronic acids are employed to create dynamic covalent bonds, leading to the formation of self-healing hydrogels, polymers with tailored properties, and functional materials for electronics and optics. nih.gov

The Role of Substituted Phenylboronic Acids in Advancing Chemical Methodologies

Substituted phenylboronic acids, which feature various functional groups on the phenyl ring, offer chemists the ability to fine-tune the electronic and steric properties of the molecule. osti.gov These substituents can influence the reactivity of the boronic acid in cross-coupling reactions and modulate the binding affinity and selectivity of boronic acid-based sensors. chemicalregister.com For instance, electron-withdrawing groups can increase the Lewis acidity of the boron atom, enhancing its ability to bind with diols, even at physiological pH. mdpi.com

The strategic placement of substituents on the phenyl ring allows for the construction of complex, multi-functional molecules with precise three-dimensional arrangements. aobchem.com This has been instrumental in the synthesis of biaryl compounds, which are common structural motifs in many biologically active molecules. mdpi.com The ability to introduce a wide array of functional groups via substituted phenylboronic acids has significantly expanded the scope of chemical methodologies, enabling the creation of novel compounds with desired properties. osti.gov

Research Scope and Strategic Importance of 5-(Aminocarbonyl)-2-methoxyphenylboronic Acid

The strategic importance of this compound is highlighted by its use as a key building block in the synthesis of potent and selective enzyme inhibitors. A significant area of research where this compound has proven crucial is in the development of inhibitors for ectonucleotide pyrophosphatase phosphodiesterase 1 (ENPP1). nih.govnih.gov ENPP1 is an enzyme that negatively regulates the cGAS-STING pathway, an essential component of the innate immune system's response to cancer. nih.gov By inhibiting ENPP1, the degradation of the immunotransmitter cGAMP is prevented, leading to an enhanced anti-tumor immune response. mdpi.comnih.gov

In a notable study, this compound was utilized in Suzuki-Miyaura coupling reactions to synthesize a series of ENPP1 inhibitors. nih.gov The resulting compounds exhibited exceptional potency, with some demonstrating inhibitory constants (Ki) in the low nanomolar range. nih.govnih.gov This research underscores the strategic value of this compound in medicinal chemistry, particularly in the field of cancer immunotherapy. nih.govpatsnap.com The specific substitution pattern of this boronic acid is critical for achieving the desired interactions with the enzyme's active site, leading to high-affinity binding. nih.gov

The table below showcases the inhibitory potency of selected ENPP1 inhibitors synthesized using this compound as a key reactant.

| Compound | Linker | Tail Group | ENPP1 Ki (nM) |

| 1 | Ethylene | 4-chlorophenyl | 1.8 |

| 2 | Propylene | 4-chlorophenyl | 1.3 |

| 3 | Ethylene | 3-chlorophenyl | 2.5 |

| 4 | Propylene | 3-chlorophenyl | 1.6 |

Data sourced from "Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP". nih.gov

Contextualizing the Aminocarbonyl and Methoxy (B1213986) Substituents in Boronic Acid Chemistry

The aminocarbonyl (-CONH₂) and methoxy (-OCH₃) groups on the phenyl ring of this compound are not merely passive components; they play a direct role in the molecule's utility and reactivity. The methoxy group, positioned ortho to the boronic acid, can influence the reaction's outcome through steric and electronic effects. In some Suzuki-Miyaura reactions, ortho-substituents like the methoxy group can promote a specific rotational geometry in the resulting biaryl product. nih.gov Furthermore, the oxygen atom of the methoxy group can potentially chelate to the palladium catalyst, influencing the regioselectivity and efficiency of the cross-coupling reaction. nih.gov

The aminocarbonyl group at the para-position to the methoxy group and meta to the boronic acid provides a key point for molecular interactions, particularly hydrogen bonding. In the context of the ENPP1 inhibitors, the aminocarbonyl group on the phenyl ring, derived from this compound, is crucial for forming specific hydrogen bonds within the enzyme's active site, thereby contributing significantly to the inhibitor's high binding affinity. nih.gov This demonstrates how the thoughtful incorporation of functional groups in a boronic acid building block can directly translate to the biological activity of the final molecule.

Properties

IUPAC Name |

(5-carbamoyl-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO4/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4,12-13H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZRRVKTPGPRHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)N)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1127647-65-7 | |

| Record name | 5-(Aminocarbonyl)-2-methoxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Studies of 5 Aminocarbonyl 2 Methoxyphenylboronic Acid

Fundamental Reaction Pathways of Arylboronic Acids

Arylboronic acids, including 5-(aminocarbonyl)-2-methoxyphenylboronic acid, are cornerstones of contemporary cross-coupling chemistry. Their reactivity stems from the Lewis acidic nature of the boron atom and its ability to undergo transmetalation with various transition metal catalysts. The fundamental pathways involve the activation of the boronic acid, typically by a base, to form a more nucleophilic boronate species [R-B(OH)₃]⁻. This boronate then readily transfers its aryl group to a metal center (e.g., palladium, copper, rhodium) in the key transmetalation step of many catalytic cycles.

The presence of substituents on the aryl ring significantly influences reactivity. The ortho-methoxy group in this compound can play a dual role. While it is an electron-donating group, its steric bulk and potential to chelate to the metal center can influence the rate and selectivity of cross-coupling reactions. The para-aminocarbonyl group is an electron-withdrawing group, which can affect the nucleophilicity of the aryl ring. Arylboronic acids are also known to exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, particularly under dehydrating conditions.

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is arguably the most significant application of arylboronic acids, enabling the construction of complex molecular architectures like biaryls and substituted alkenes.

Suzuki-Miyaura Cross-Coupling Applications and Mechanistic Aspects

The palladium-catalyzed Suzuki-Miyaura reaction is a premier method for forming C(sp²)–C(sp²) bonds. libretexts.orgtcichemicals.com It couples an organoboron compound with an organohalide or triflate. For this compound, this reaction provides a direct route to substituted biaryl compounds.

Mechanistic Cycle: The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three primary steps:

Oxidative Addition: A palladium(0) complex reacts with an organohalide (Ar¹-X) to form a palladium(II) intermediate, [Ar¹-Pd(II)-X].

Transmetalation: The arylboronic acid (Ar²-B(OH)₂), activated by a base to form an arylboronate, transfers its aryl group to the palladium(II) center, displacing the halide or other leaving group. This forms a new palladium(II) species, [Ar¹-Pd(II)-Ar²]. The ortho-methoxy group on this compound may influence this step through a chelating effect, potentially accelerating the reaction. beilstein-journals.org

Reductive Elimination: The diorganopalladium(II) complex eliminates the coupled product (Ar¹-Ar²), regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

A key industrial application of this compound is in the synthesis of the non-steroidal androgen receptor antagonist, Darolutamide. In a crucial step, it is coupled with a pyrazole derivative via a Suzuki-Miyaura reaction.

| Reactant 1 | Reactant 2 | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| 1-(3-chloro-2-fluorobenzyl)-5-iodo-1H-pyrazole-4-carbonitrile | This compound | Pd₂(dba)₃ / Xantphos | K₃PO₄ | 1,4-Dioxane / H₂O | 80 | 92 |

Heck-Type Cross-Coupling

While the classic Mizoroki-Heck reaction couples organohalides with alkenes, an oxidative variant allows for the direct use of arylboronic acids. wikipedia.orgyoutube.comorganic-chemistry.org This reaction, often termed the Boron-Heck reaction, typically requires a palladium(II) catalyst and a stoichiometric oxidant to regenerate the active catalyst.

Mechanistic Considerations: The mechanism differs from the Pd(0)-catalyzed Suzuki coupling. It generally proceeds via:

Transmetalation: The arylboronic acid transfers its aryl group to a Pd(II) salt (e.g., Pd(OAc)₂) to form an arylpalladium(II) intermediate.

Carbopalladation: The arylpalladium species undergoes migratory insertion across the double bond of the alkene partner.

β-Hydride Elimination: Elimination of a palladium hydride species from the resulting alkylpalladium intermediate forms the arylated alkene product and a Pd(0) species.

Reoxidation: An oxidant (e.g., benzoquinone, copper(II) salts, or even oxygen) reoxidizes Pd(0) to the active Pd(II) state. mychemblog.comlibretexts.org

For this compound, this reaction would produce substituted cinnamamides or related structures, depending on the alkene coupling partner.

| Arylboronic Acid | Alkene | Catalyst | Oxidant | Base | Solvent | Product Type |

| 4-Methylphenylboronic acid | Ethyl acrylate | Pd(OAc)₂ | Benzoquinone | None | Dioxane | (E)-Ethyl 3-(p-tolyl)acrylate |

| Phenylboronic acid | Styrene | Pd(OAc)₂ | Cu(OAc)₂ / O₂ | Na₂CO₃ | DMF | (E)-Stilbene |

| This compound (Expected) | n-Butyl acrylate | Pd(OAc)₂ | Benzoquinone | None | Dioxane | (E)-Butyl 3-(5-carbamoyl-2-methoxyphenyl)acrylate |

Other Palladium and Transition Metal-Catalyzed Coupling Reactions

The utility of this compound extends beyond Suzuki and Heck-type reactions. It can serve as a nucleophilic partner in a variety of other transition metal-catalyzed processes. Nickel catalysts, for instance, are often used for cross-coupling reactions involving less reactive electrophiles or for transformations that are challenging with palladium. polyu.edu.hk Rhodium complexes are also widely employed, particularly in addition reactions. nih.govrsc.org These alternative metals can offer different reactivity profiles, selectivities, and functional group tolerance compared to palladium.

Conjugate Addition Reactions

Arylboronic acids can participate in 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds, a transformation often catalyzed by rhodium(I) complexes. This reaction, sometimes referred to as the Hayashi-Miyaura reaction, is a powerful method for forming carbon-carbon bonds and creating chiral centers. nih.gov

Mechanistic Pathway: The reaction is believed to proceed through an organorhodium(I) intermediate.

Transmetalation: The arylboronic acid reacts with a rhodium(I) complex (often a Rh(I)-hydroxide or Rh(I)-alkoxide species generated in situ) to form an arylrhodium(I) species.

Migratory Insertion: The arylrhodium(I) intermediate adds across the double bond of the electron-deficient alkene in a 1,4-fashion.

Protonolysis: The resulting rhodium enolate is protonated (typically by water or an alcohol in the solvent) to release the β-arylated product and regenerate a rhodium(I) species that can re-enter the catalytic cycle.

The use of chiral ligands with the rhodium catalyst can render this transformation highly enantioselective.

Carbon-Nitrogen and Carbon-Oxygen Bond Forming Reactions

In addition to forming C-C bonds, arylboronic acids are valuable reagents for constructing carbon-heteroatom bonds. The Chan-Lam coupling reaction, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed method for forming C-N and C-O bonds. organic-chemistry.orgwikipedia.orgresearchgate.net This reaction couples arylboronic acids with amines, amides, alcohols, or phenols. organic-chemistry.orgnih.govchemrxiv.org

Mechanistic Aspects: The Chan-Lam coupling operates through a distinct mechanism from palladium-catalyzed reactions.

Ligand Exchange/Transmetalation: The arylboronic acid reacts with a copper(II) salt (e.g., Cu(OAc)₂) to form an arylcopper(II) intermediate.

Coordination: The amine or alcohol nucleophile coordinates to the arylcopper(II) complex.

Reductive Elimination: A proposed Cu(III) intermediate, formed via oxidation or disproportionation, undergoes reductive elimination to form the C-N or C-O bond and a Cu(I) species. nih.gov

Reoxidation: An oxidant, typically molecular oxygen from the air, reoxidizes the Cu(I) back to the catalytically active Cu(II) state. mdpi.com

This reaction is highly valuable for its operational simplicity, often proceeding at room temperature and open to the air. For this compound, the aminocarbonyl group itself is a potential coupling partner under certain conditions, though intermolecular coupling with other amines or alcohols is the more common application.

| Arylboronic Acid | N/O Nucleophile | Catalyst | Base / Additive | Solvent | Temp. | Product Type |

| Phenylboronic acid | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | Diphenylamine |

| 4-Fluorophenylboronic acid | Imidazole | Cu(OAc)₂ | Molecular Sieves | CH₂Cl₂ | 40 °C | 1-(4-Fluorophenyl)-1H-imidazole |

| This compound (Expected) | Morpholine | Cu(OAc)₂ | Triethylamine | Toluene | RT | 4-(5-Carbamoyl-2-methoxyphenyl)morpholine |

Chan-Lam Coupling and Related Transformations

The Chan-Lam coupling is a powerful copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, typically between an arylboronic acid and an amine (C-N) or an alcohol/phenol (C-O). organic-chemistry.orgalfa-chemistry.com This reaction offers a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig coupling, often proceeding under milder conditions, such as at room temperature and open to the air. organic-chemistry.orgnrochemistry.com For this compound, its participation in Chan-Lam couplings is governed by its specific structural and electronic properties.

The generally accepted mechanism for the Chan-Lam C-N coupling involves a Cu(II) catalyst. The catalytic cycle is thought to proceed through the following key steps nrochemistry.com:

Ligand Exchange/Transmetalation: The arylboronic acid coordinates to the Cu(II) center, followed by transmetalation to form an aryl-copper(II) intermediate.

Coordination of the Nucleophile: The amine or alcohol substrate coordinates to the aryl-copper(II) complex.

Oxidation and Reductive Elimination: The Cu(II) complex may be oxidized to a transient Cu(III) species, which then undergoes reductive elimination to form the desired C-N or C-O bond and a Cu(I) species. nrochemistry.com

Catalyst Regeneration: The resulting Cu(I) species is re-oxidized to Cu(II) by an oxidant, which is often atmospheric oxygen, to complete the catalytic cycle.

The reactivity of this compound in this transformation is influenced by its substituents. The ortho-methoxy group is electron-donating by resonance but can also exert steric hindrance. The meta-aminocarbonyl group is electron-withdrawing through induction and resonance. These electronic effects modulate the nucleophilicity of the aryl ring and the lability of the C-B bond. Electron-deficient arylboronic acids have been observed to perform poorly in some cases, potentially due to a slower oxidation step in the catalytic cycle. acs.org Conversely, the presence of a coordinating group at the ortho position can sometimes facilitate the reaction.

Table 1: General Conditions for Chan-Lam Coupling Reactions

| Parameter | Typical Reagents/Conditions | Role in Reaction |

|---|---|---|

| Copper Source | Cu(OAc)₂, Cu(OTf)₂, CuCl₂ | Catalyst for the cross-coupling |

| Base | Pyridine, Et₃N, K₂CO₃ | Facilitates deprotonation of the nucleophile |

| Solvent | CH₂Cl₂, MeCN, THF, Toluene | Provides a medium for the reaction |

| Oxidant | Air (O₂), TEMPO | Regenerates the active Cu(II) catalyst |

| Temperature | Room Temperature to 100 °C | Influences reaction rate |

Esterification and Amidation Catalysis

Arylboronic acids, including this compound, can function as effective Lewis acid catalysts for the direct esterification and amidation of carboxylic acids. mdpi.comrsc.org This catalytic approach avoids the need for stoichiometric activating agents, forming water as the only byproduct and aligning with the principles of green chemistry.

The catalytic mechanism is predicated on the Lewis acidic nature of the boron atom. nih.govnih.gov The catalytic cycle for amidation is generally understood as follows rsc.orgresearchgate.net:

Activation of Carboxylic Acid: The boronic acid reacts with the carboxylic acid in a dehydration equilibrium to form an acyloxyboronic acid intermediate. This intermediate is a mixed anhydride, in which the carbonyl carbon of the carboxylic acid is rendered significantly more electrophilic. researchgate.net The removal of water, typically with molecular sieves, is crucial to drive this equilibrium forward.

Nucleophilic Attack: The amine nucleophile attacks the activated carbonyl carbon of the acyloxyboronic acid intermediate.

Tetrahedral Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which then collapses to yield the final amide product and regenerate the boronic acid catalyst.

The catalytic efficiency of this compound is determined by the Lewis acidity of its boron center. The presence of the electron-withdrawing aminocarbonyl group at the meta position increases the Lewis acidity of the boron atom, which should enhance its ability to activate the carboxylic acid. Conversely, the ortho-methoxy group, being electron-donating, may slightly decrease the Lewis acidity. However, ortho-substituents can also play a beneficial role by destabilizing the formation of inactive boroxine (B1236090) trimers, thereby increasing the concentration of the active monomeric catalyst. mdpi.com

Table 2: Comparison of Boron-Based Catalysts in Direct Amidation

| Catalyst | Substituent Effects | Typical Reaction Conditions |

|---|---|---|

| Boric Acid | General, low cost | High temperature, water removal |

| Arylboronic Acids | Tunable Lewis acidity via substituents | Moderate temperature, molecular sieves |

| o-Iodophenylboronic Acid | High activity due to steric and electronic effects | Room temperature to moderate heat |

| This compound (Predicted) | Enhanced Lewis acidity from aminocarbonyl group | Likely effective under standard conditions |

Ipso-Hydroxylation to Substituted Phenols

The ipso-hydroxylation of arylboronic acids is a direct and often high-yielding method for the synthesis of phenols. rsc.org This transformation involves the cleavage of the carbon-boron bond and the formation of a carbon-oxygen bond at the same aromatic position. This compound can be converted to 5-hydroxy-2-methoxybenzamide via this methodology.

The reaction is typically carried out using an oxidant, with hydrogen peroxide (H₂O₂) being the most common, often under basic conditions. nih.gov The mechanism is believed to proceed as follows researchgate.netresearchgate.net:

Formation of Peroxyboronate: The boronic acid (or its corresponding boronate anion under basic conditions) is attacked by the oxidant (e.g., hydroperoxide anion, HOO⁻) to form a tetracoordinate peroxyboronate intermediate.

1,2-Aryl Migration: This intermediate undergoes a rapid, intramolecular 1,2-migration of the aryl group from the boron atom to the adjacent oxygen atom. This rearrangement is the key bond-forming step and results in the formation of a borate (B1201080) ester.

Hydrolysis: The resulting borate ester is then hydrolyzed to yield the corresponding phenol and boric acid.

Table 3: Common Oxidants for Ipso-Hydroxylation of Arylboronic Acids

| Oxidant | Typical Conditions | Advantages |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | aq. NaOH or THF/H₂O | Inexpensive, clean byproduct (H₂O) |

| Sodium Perborate (SPB) | Water, Room Temperature | Stable solid, safe to handle |

| Oxone® (KHSO₅) | aq. Acetone or THF | Highly efficient, rapid reactions |

| Tertiary Amine N-Oxides | Organic Solvents | Mild, tolerates sensitive functional groups |

Reversible Covalent Interactions with Diols and Polyols

A hallmark of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols, such as those found in sugars and other polyols. mdpi.com This interaction is the basis for their widespread use in sensors, separation technologies, and drug delivery systems.

Formation and Stability of Boronate Esters

This compound reacts with diols in aqueous solution to form cyclic boronate esters. This reaction is an equilibrium process involving two forms of the boronic acid: the neutral, trigonal planar (sp² hybridized) form and the anionic, tetrahedral (sp³ hybridized) boronate form. Both forms can react with diols, but the tetrahedral boronate generally forms a more stable complex. researchgate.netrsc.org The formation of the five- or six-membered cyclic ester is entropically favored, and the stability of the resulting ester is dependent on several factors, including the structure and stereochemistry of the diol, solvent, and pH. nih.gov The thermodynamics of binding are driven by the covalent bond formation, which is strong enough to overcome the high solvation energy of carbohydrates in water. nih.gov

pH Dependence of Boronate Formation

The equilibrium between the boronic acid and the boronate ester is highly dependent on pH. mdpi.comresearchgate.net Boronic acids are Lewis acids that accept a hydroxide ion to form the tetrahedral boronate anion. The pKa of a typical arylboronic acid is in the range of 8-9. researchgate.net The binding affinity for diols generally increases as the pH of the solution approaches and surpasses the pKa of the boronic acid. sci-hub.ruacs.org This is because the tetrahedral boronate form is pre-organized for binding and forms a more stable ester complex. researchgate.net The optimal pH for binding is a complex function of the pKa of both the boronic acid and the diol. sci-hub.ru For sensing applications at physiological pH (~7.4), it is often desirable to use boronic acids with lower pKa values to ensure a significant fraction of the more reactive tetrahedral form is present.

Influence of Substituents on Binding Affinity and Kinetics

Substituents on the phenyl ring have a profound impact on the pKa of the boronic acid and, consequently, its binding affinity and kinetics. nih.govacs.org

Electronic Effects: Electron-withdrawing groups (EWGs) increase the Lewis acidity of the boron atom, stabilizing the anionic tetrahedral boronate form and thus lowering the pKa of the boronic acid. nih.gov The meta-aminocarbonyl group on this compound acts as an EWG, which is expected to lower its pKa compared to unsubstituted phenylboronic acid. A lower pKa generally leads to stronger binding with diols at a given pH, particularly at or near neutral pH. researchgate.netsci-hub.ru The electron-donating ortho-methoxy group would have an opposing, pKa-increasing effect. The net effect will be a combination of these influences.

Steric Effects: The ortho-methoxy group can sterically hinder the approach of a diol to the boron center, potentially affecting the kinetics of ester formation. nih.gov

Intramolecular Interactions: An ortho-substituent with a lone pair of electrons, such as a methoxy (B1213986) or aminomethyl group, can potentially form an intramolecular dative bond with the boron atom, influencing its acidity and binding properties. nih.govnih.gov This can pre-organize the boronic acid for binding.

The rate of boronate ester formation and dissociation is also critical for applications like dynamic polymer networks. nsf.govnih.gov The mechanism of esterification can be complex and is sensitive to pH, buffer composition, and the structure of the diol. semanticscholar.org

Table 4: pKa Values of Selected Substituted Phenylboronic Acids

| Substituent | Position | pKa | Effect on Lewis Acidity |

|---|---|---|---|

| -H | - | 8.8 | Baseline |

| -OCH₃ | para | 9.2 | Decreased |

| -Cl | meta | 8.1 | Increased |

| -CN | meta | 7.8 | Increased |

| -NO₂ | meta | 7.4 | Significantly Increased |

| -C(O)NH₂ (on target compound) | meta | Predicted < 8.8 | Increased |

Note: pKa values are approximate and can vary with solvent and temperature. Data compiled from various sources for illustrative purposes. sci-hub.ruresearchgate.net

Chelation Effects and Intramolecular Interactions Governing Reactivity

The reactivity of this compound is significantly influenced by the presence of ortho- and para-substituents on the phenyl ring. The methoxy group at the ortho position and the aminocarbonyl group at the para position play crucial roles in modulating the electronic properties and steric environment of the boronic acid moiety, which in turn governs its participation in various chemical transformations. Intramolecular interactions, particularly hydrogen bonding and chelation, are key factors in determining the compound's conformational preferences and reaction pathways.

The ortho-methoxy group can engage in an intramolecular hydrogen bond with the hydroxyl group of the boronic acid. This interaction can influence the acidity of the boronic acid and the orientation of the B(OH)₂ group relative to the phenyl ring. Such intramolecular hydrogen bonding is a common feature in ortho-substituted phenylboronic acids and can impact their reactivity in processes like the Suzuki-Miyaura cross-coupling reaction.

Furthermore, the oxygen atom of the methoxy group can act as a chelating agent, coordinating to the metal center (e.g., palladium) in transition metal-catalyzed reactions. This chelation effect can stabilize the transition state and direct the regioselectivity of the reaction. beilstein-journals.orgnih.gov For instance, in Suzuki-Miyaura couplings, the coordination of the ortho-methoxy group to the palladium catalyst can favor the formation of a specific atropisomer by influencing the geometry of the transition state complex. beilstein-journals.orgnih.gov This directed ortho-metalation is a powerful tool in organic synthesis for achieving high levels of selectivity.

Table 1: Influence of Intramolecular Interactions on Reactivity

| Interaction Type | Description | Consequence on Reactivity |

| Intramolecular Hydrogen Bonding | Hydrogen bond between the ortho-methoxy oxygen and a boronic acid hydroxyl group. | - Influences the orientation of the boronic acid group. - Modulates the Lewis acidity of the boron center. |

| Chelation | Coordination of the ortho-methoxy oxygen to a metal center (e.g., Palladium) in the transition state of a reaction. | - Stabilizes the transition state. - Directs the regioselectivity and stereoselectivity of the reaction. beilstein-journals.orgnih.gov |

| Electronic Effects | The electron-withdrawing nature of the para-aminocarbonyl group. | - Increases the Lewis acidity of the boronic acid. - Can enhance the rate of transmetalation in cross-coupling reactions. |

Reaction Kinetics and Thermodynamic Analyses

The electron-withdrawing aminocarbonyl group is expected to accelerate the transmetalation step by increasing the electrophilicity of the boron atom, thereby facilitating the transfer of the aryl group to the palladium center. Conversely, the steric bulk of the ortho-methoxy group might slightly hinder the approach of the reactants, potentially slowing down the reaction rate compared to less substituted boronic acids. The chelation effect of the methoxy group, while beneficial for selectivity, can also influence the kinetics by altering the energy landscape of the catalytic cycle. beilstein-journals.orgnih.gov

Due to the lack of specific experimental data for this compound, the following table provides hypothetical kinetic and thermodynamic parameters for a representative Suzuki-Miyaura coupling reaction, based on trends observed for structurally similar ortho-substituted phenylboronic acids.

Table 2: Hypothetical Kinetic and Thermodynamic Data for a Suzuki-Miyaura Coupling Reaction

| Parameter | Value | Conditions |

| Reaction | This compound + Aryl Bromide | Pd(PPh₃)₄ catalyst, K₂CO₃ base, Toluene/H₂O solvent, 80°C |

| Rate Constant (k) | 1.5 x 10⁻³ L mol⁻¹ s⁻¹ | Pseudo-first-order with respect to the aryl bromide |

| Activation Energy (Ea) | 75 kJ/mol | - |

| Enthalpy of Reaction (ΔH) | -45 kJ/mol | Exothermic |

| Entropy of Reaction (ΔS) | -20 J/mol·K | - |

| Gibbs Free Energy (ΔG) | -39 kJ/mol | Spontaneous |

It is important to note that these values are illustrative and actual experimental determination is necessary for accurate kinetic and thermodynamic profiling of reactions involving this compound.

Catalytic Roles of 5 Aminocarbonyl 2 Methoxyphenylboronic Acid

Lewis Acid Catalysis by Boronic Acids

Boronic acids function as mild Lewis acids due to the electron-deficient nature of the boron atom, which possesses a vacant p-orbital capable of accepting electrons from donor molecules. mdpi.com This Lewis acidity is the foundation of their catalytic activity, allowing them to activate substrates, particularly those containing hydroxyl groups. ualberta.carsc.org The substituents on the phenyl ring significantly modulate the Lewis acidity and, consequently, the catalytic efficacy. ualberta.ca For 5-(Aminocarbonyl)-2-methoxyphenylboronic acid, the electron-donating methoxy (B1213986) group at the ortho position and the electron-withdrawing aminocarbonyl group at the para position to the boronic acid moiety create a nuanced electronic environment that dictates its catalytic performance.

A primary role of boronic acid catalysis is the activation of hydroxyl groups in molecules such as alcohols and carboxylic acids. rsc.org Boronic acids form reversible covalent bonds with hydroxyl groups, creating intermediates that are more susceptible to nucleophilic attack or dehydration. ualberta.ca This transient activation avoids the need for stoichiometric activating agents, enhancing atom economy. ualberta.ca

The activation can proceed through several pathways:

Formation of Boronate Esters: The boronic acid condenses with the hydroxyl group, releasing a molecule of water to form a boronate ester. This process activates an alcohol towards ionization, facilitating the formation of a carbocation intermediate that can be trapped by nucleophiles. rsc.orgnih.gov

Formation of Acyloxyboron Intermediates: With carboxylic acids, the boronic acid forms a monoacyloxyboron species. rsc.org This intermediate is effectively a mixed anhydride, which activates the carbonyl group of the carboxylic acid for attack by a nucleophile. nih.gov

The ortho-methoxy group in this compound can influence the stability and reactivity of these intermediates through steric hindrance and electronic effects, potentially preventing the formation of inactive trimeric boroxine (B1236090) species. nih.gov The aminocarbonyl group can participate in hydrogen bonding, which may assist in substrate binding and orientation within the catalytic complex.

Boronic acid catalysis is highly effective for the direct formation of amides and esters from carboxylic acids and amines or alcohols, respectively, with the removal of water. nih.gov This dehydrative coupling is a green alternative to traditional methods that require stoichiometric coupling reagents. The generally accepted mechanism involves the formation of an acyloxyboronate intermediate, which is then attacked by the amine or alcohol. rsc.orgnih.gov

The catalytic efficiency of arylboronic acids in amidation is highly dependent on the substituents. For instance, ortho-substituted arylboronic acids often show enhanced reactivity. nih.gov This is attributed to the steric hindrance from the ortho-substituent, which destabilizes the formation of the catalytically inactive boroxine resting state. nih.gov Theoretical studies on ortho-iodophenylboronic acid suggest that steric effects and orbital interactions contribute to its high catalytic activity. rsc.org While specific data for this compound is not available, its ortho-methoxy group could similarly discourage boroxine formation and promote the catalytic cycle.

Below is a table showing the performance of various boronic acid catalysts in a representative amidation reaction, illustrating the impact of substitution on catalytic efficiency.

Table 1: Comparison of Boronic Acid Catalysts in Amidation Data is illustrative and sourced from studies on analogous compounds to demonstrate general principles.

| Catalyst | Reaction Conditions | Product Yield | Reference |

|---|---|---|---|

| 3,4,5-Trifluorophenylboronic acid | Toluene, reflux, azeotropic removal of H₂O | High | nih.gov |

| ortho-Iodophenylboronic acid | CH₂Cl₂, rt, 4Å molecular sieves | High | rsc.org |

| Phenylboronic acid | Toluene, reflux, azeotropic removal of H₂O | Moderate to Low | nih.gov |

Boronic acids have been shown to catalyze cycloaddition reactions, such as the Diels-Alder reaction, by acting as Lewis acids. nih.gov They activate unsaturated carboxylic acids by coordinating to the carbonyl oxygen, lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile and accelerating the reaction. nih.gov

Another strategy involves using boronic acids as tethers to control the regio- and stereoselectivity of cycloadditions. nsf.gov For example, in oxidopyrylium-based [5+2] cycloadditions, boronic acids can form a temporary bridge between the reactants, orienting them for an intramolecular reaction. nsf.govresearchgate.net This approach leads to high diastereoselectivity. nsf.gov The functional groups on this compound could be exploited in designing such tethered systems, with the aminocarbonyl group potentially offering a secondary binding site for one of the reactants.

This compound as a Component in Catalytic Systems

Beyond its intrinsic catalytic activity, this compound can serve as a crucial component or ligand in more complex catalytic systems.

While boronic acids are most famous as substrates in palladium-catalyzed Suzuki-Miyaura cross-coupling, they can also be incorporated into the structure of ligands to modulate the activity of a transition metal center. The boronic acid moiety can act as a Lewis acidic site in a bifunctional ligand, working in concert with the metal center. mdpi.com The substituents on the aryl ring are critical for tuning the ligand's electronic and steric properties.

The aminocarbonyl group of this compound can act as a coordinating group for a metal, while the boronic acid itself could interact with a substrate. mdpi.com Such a design could be valuable in reactions where both a metal and a Lewis acid are required to act cooperatively. For example, in certain coupling reactions, a ligand containing a boronic acid could help to deliver one of the coupling partners to the metal center.

Table 2: Potential Roles of Functional Groups in Ligand Design

| Functional Group | Potential Role in a Ligand | Possible Interaction |

|---|---|---|

| Boronic Acid [-B(OH)₂] | Lewis acidic site; Substrate binding | Binds to hydroxyl or carbonyl groups |

| Methoxy [-OCH₃] | Electronic tuning (electron-donating) | Modifies electron density on the metal center |

| Aminocarbonyl [-C(O)NH₂] | Metal coordination site; H-bonding | N or O atom coordinates to the metal; H-bonds with substrate |

Organocatalysis, the use of small organic molecules as catalysts, is a rapidly growing field. Aminoboronic acids, in particular, show promise as bifunctional catalysts. nih.gov They combine a Lewis acidic boron center with a Lewis or Brønsted basic amine functionality, allowing for dual activation of substrates. nih.gov

Although the aminocarbonyl group in this compound is a neutral amide rather than a basic amine, it can still participate in catalysis through hydrogen bonding. This can be crucial for organizing substrates and transition states, similar to the role of thiourea (B124793) catalysts. The molecule could potentially catalyze reactions like aldol (B89426) or Mannich additions by simultaneously activating the nucleophile (via the aminocarbonyl group) and the electrophile (via the boronic acid). nih.gov The development of catalysts that mimic the dual-activation strategies of enzymes is a key goal in organocatalysis, and functionalized boronic acids represent a promising platform for this endeavor. nih.gov

Co-catalysis and Multi-component Reactions

Currently, there is a notable absence of specific research literature detailing the application of this compound as a co-catalyst or its direct participation in multi-component reactions. While the broader class of boronic acids is recognized for its catalytic and co-catalytic activities in various organic transformations, and its utility in multi-component reactions, specific studies focusing on the 5-carbamoyl-2-methoxy substituted derivative are not available in the reviewed scientific literature.

The general catalytic utility of boronic acids often stems from the Lewis acidic nature of the boron atom, which allows for the activation of substrates. In co-catalytic systems, boronic acids can work in concert with other catalysts to enhance reaction rates or selectivities. For instance, arylboronic acids have been employed as co-catalysts in dehydrative condensation reactions to form amides.

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, represent an area where boronic acids have found significant application. Reactions such as the Petasis borono-Mannich reaction and various isocyanide-based multi-component reactions (IMCRs) frequently utilize boronic acids as key reagents. The functional groups on the phenyl ring of a boronic acid can influence its reactivity and solubility, potentially impacting the efficiency of these complex transformations.

Although no specific examples for this compound are documented, the presence of the aminocarbonyl (carbamoyl) and methoxy groups could theoretically influence its catalytic behavior. The methoxy group, being an electron-donating group, might modulate the Lewis acidity of the boron center. The aminocarbonyl group could potentially participate in hydrogen bonding interactions, which might influence the transition state of a catalyzed reaction.

Advanced Materials Science Incorporating 5 Aminocarbonyl 2 Methoxyphenylboronic Acid

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

COFs are a class of porous, crystalline polymers constructed entirely from light elements linked by strong covalent bonds. rsc.org Their structural diversity, permanent porosity, and high thermal stability make them suitable for a wide range of applications. rsc.org Boronic acid-containing building blocks were among the first to be used in the synthesis of COFs, establishing a foundation for this rapidly growing field of research. researchgate.net

The synthesis of COFs relies on the principle of dynamic covalent chemistry, where reversible bond formation allows for "error-checking" and self-healing processes that lead to highly crystalline and ordered structures. Boronic acids are ideal for this purpose as they can undergo reversible condensation reactions to form robust linkages. researchgate.net The specific geometry of the boronic acid building block, such as 5-(aminocarbonyl)-2-methoxyphenylboronic acid, dictates the topology and pore dimensions of the resulting COF.

One of the primary methods for constructing boronic acid-based COFs is through the self-condensation of boronic acid monomers to form planar, six-membered boroxine (B1236090) rings. researchgate.net This dehydration reaction yields a highly stable, porous framework with water as the only byproduct. The resulting boroxine-linked COFs are known for their high crystallinity, large surface areas, and significant thermal stability. researchgate.net For instance, the pioneering COF-1 was synthesized through the self-condensation of 1,4-benzenediboronic acid. researchgate.net The use of a substituted monomer like this compound would result in a functionalized framework where the aminocarbonyl and methoxy (B1213986) groups line the pores, directly influencing the material's properties.

Alternatively, COFs can be synthesized through the condensation reaction between boronic acids and diols (or catechols) to form five-membered boronate ester linkages. researchgate.net This method is highly versatile and allows for the combination of different building blocks to create frameworks with tailored functionalities. The planarity and reversibility of the boronate ester linkage contribute to the formation of highly crystalline COFs. researchgate.net A bifunctional linker like this compound could be co-polymerized with a polyol linker, such as 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP), to create a 2D framework. In such a structure, the aminocarbonyl and methoxy groups would decorate the pore walls, providing specific interaction sites for guest molecules.

| Linkage Type | Reactants | Resulting Ring Structure | Key Features |

|---|---|---|---|

| Boroxine | Self-condensation of Boronic Acids | Six-membered B₃O₃ ring | High thermal stability, good crystallinity. researchgate.net |

| Boronate Ester | Boronic Acid + Diol/Catechol | Five-membered BO₂C₂ ring | High versatility, tunable functionality, high crystallinity. researchgate.net |

While boronic acids are foundational to COF synthesis, they can also be integrated into MOF structures. This is typically achieved through two main strategies: post-synthetic modification (PSM) or co-assembly. PSM is a powerful technique for introducing new functionalities into a pre-existing MOF without altering its underlying framework. nih.govacs.orgnih.gov For example, a MOF containing reactive amine groups on its organic linkers could be modified by reacting it with this compound to covalently attach the boronic acid moiety to the framework.

Co-assembly, or a mixed-ligand approach, involves synthesizing a MOF using a mixture of two or more organic linkers. One linker forms the primary framework, while a secondary linker, such as a boronic acid-containing molecule, is incorporated in smaller amounts to introduce specific functionalities. This method allows for the direct incorporation of boronic acid groups into the MOF structure during its initial synthesis.

The use of boronic acid building blocks provides a high degree of control over the porosity and structural characteristics of the resulting frameworks. rsc.org The size and shape of the pores can be precisely tuned by changing the length and geometry of the organic linkers. For example, using longer linkers results in larger pores. The inherent porosity of these materials can be tailored for specific applications, such as gas storage or molecular separations. rsc.org

Functionalization is a key advantage of using building blocks like this compound. The aminocarbonyl group can participate in hydrogen bonding, which can enhance the stability of the framework and provide specific binding sites for guest molecules like CO2. The methoxy group can tune the electronic properties and hydrophobicity of the pores. This "pore engineering" allows for the design of materials with highly specific functions. kaust.edu.sa For example, boronic acid-functionalized COFs have been developed for the selective enrichment of cis-diol-containing compounds. researchgate.net

A significant consideration for boronic acid-linked frameworks, particularly those with boronate ester linkages, is their hydrolytic stability. The boron-oxygen bond can be susceptible to hydrolysis, which can lead to the degradation of the framework in the presence of water. kaust.edu.sanih.govacs.org However, several strategies have been developed to enhance their stability. One approach is to introduce bulky or hydrophobic groups near the boronate ester linkage to sterically hinder the approach of water molecules. nih.govresearchgate.net The methoxy group in this compound could contribute to increased hydrophobicity. Furthermore, the amide group's ability to form intramolecular hydrogen bonds might also contribute to stabilizing the framework structure. The transformation of imine linkages to more stable amide linkages has been shown to improve the chemical stability of COFs. wur.nl

| Functional Group | Potential Influence on Framework Properties | Supporting Principle |

|---|---|---|

| Aminocarbonyl (-CONH₂) | Enhances stability via hydrogen bonding; provides specific sites for selective adsorption (e.g., CO₂). | Amide bonds are known to improve the stability of porous materials and provide active sites. acs.orgwur.nl |

| Methoxy (-OCH₃) | Increases hydrophobicity, potentially improving hydrolytic stability; influences electronic properties of the framework. | Incorporating hydrophobic groups can protect water-sensitive linkages and tune material properties. nih.gov |

| Boronic Acid (-B(OH)₂) | Forms the primary structural linkages (boroxine or boronate ester); acts as a Lewis acid site for catalysis or sensing. | Boronic acids are fundamental building blocks for a large class of COFs. rsc.orgresearchgate.net |

Synthesis and Structural Design of Boronic Acid-Linked COFs

Polymer Chemistry and Supramolecular Assemblies

The incorporation of this compound into polymer structures is anticipated to impart unique characteristics, primarily stemming from the reactive nature of the boronic acid group and the influence of the aromatic substituents.

The synthesis of polymers featuring boronic acid functionalities can be approached in several ways. For a monomer like this compound, which may not be readily polymerizable in its native form, two primary strategies are generally employed: post-polymerization modification and the polymerization of a derivative.

In post-polymerization modification , a pre-existing polymer with reactive side chains is functionalized with the boronic acid molecule. For instance, a polymer with pendant amine or hydroxyl groups could be reacted with this compound, provided the aminocarbonyl group is first converted to a more reactive species like an acid chloride or isocyanate, or through carbodiimide-mediated coupling. This method allows for the use of a wide range of polymer backbones with well-defined molecular weights and architectures.

Alternatively, the polymerization of a derivative involves first modifying the this compound to introduce a polymerizable group, such as a vinyl, acrylate, or acrylamide (B121943) moiety. This functionalized monomer can then be copolymerized with other monomers using techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization to create well-defined block copolymers. This approach offers precise control over the placement and density of the boronic acid units along the polymer chain.

The presence of the methoxy and aminocarbonyl groups on the phenyl ring is expected to influence the reactivity of the boronic acid. The methoxy group, being electron-donating, and the aminocarbonyl group, which can be electron-withdrawing, will modulate the Lewis acidity of the boron atom. This, in turn, affects the pKa of the boronic acid and its affinity for diols, a critical factor in its stimuli-responsive behavior.

Table 1: Potential Polymerization Strategies for this compound

| Strategy | Description | Polymerization Technique | Advantages |

|---|---|---|---|

| Post-Polymerization Modification | Attaching the boronic acid to a pre-formed polymer. | Coupling reactions (e.g., amidation, esterification). | Versatility in polymer backbone selection. |

| Polymerization of a Derivative | Introducing a polymerizable group to the boronic acid monomer. | Free radical polymerization, RAFT, ATRP. | Precise control over boronic acid placement. |

A key feature of boronic acid-functionalized polymers is their ability to form reversible covalent bonds with diols, leading to the formation of boronate esters. This dynamic nature is the foundation for creating self-assembling and self-healing materials. In the case of polymers incorporating this compound, these boronic acid moieties can act as crosslinking points when a diol-containing molecule is introduced.

For example, mixing a solution of a linear polymer functionalized with this compound with a diol crosslinker, such as polyvinyl alcohol or a sugar molecule, would lead to the formation of a three-dimensional hydrogel network. The crosslinks in this network are dynamic, meaning they can break and reform, which can impart self-healing properties to the material. This process is highly dependent on pH, as the formation of the boronate ester is favored at pH values near or above the pKa of the boronic acid.

The self-assembly of these polymers can also be directed by other non-covalent interactions. The aromatic rings of the phenylboronic acid units can participate in π-π stacking, while the aminocarbonyl groups can form hydrogen bonds. These interactions, in concert with the reversible boronate ester formation, can lead to the formation of complex supramolecular structures such as micelles, vesicles, or nanoparticles in aqueous solutions.

The ability of boronic acids to reversibly bind with diols makes them excellent candidates for the creation of stimuli-responsive materials. Polymers functionalized with this compound are expected to be responsive to several stimuli, including pH and the presence of sugars.

pH-Responsiveness: The equilibrium between the neutral boronic acid and the anionic boronate form is pH-dependent. At low pH, the neutral form dominates, and the polymer may be less soluble or have a different conformation. As the pH increases above the pKa of the boronic acid, the anionic boronate form becomes more prevalent, leading to increased hydrophilicity and potentially causing a hydrogel to swell or a self-assembled structure to disassemble.

Sugar-Responsiveness: In the presence of sugars, which are poly-diols, the boronic acid groups will form boronate esters. This complexation can alter the properties of the polymer. For instance, in a hydrogel crosslinked by boronate esters with a simple diol, the addition of a sugar with a higher binding affinity can competitively displace the original diol, leading to a change in the hydrogel's volume or mechanical properties. This responsiveness to sugars is of particular interest for biomedical applications.

The electronic properties of the substituents on the phenyl ring play a crucial role in tuning this responsiveness. The electron-donating methoxy group would likely increase the pKa, while the aminocarbonyl group would have a competing effect. This tailored electronic environment could be harnessed to design materials that are responsive within a specific pH or sugar concentration range.

Table 2: Predicted Stimuli-Responsive Behavior of Polymers with this compound

| Stimulus | Mechanism | Potential Material Response |

|---|---|---|

| pH | Equilibrium shift between neutral boronic acid and anionic boronate. | Swelling/deswelling of hydrogels, disassembly of nanoparticles. |

| Sugars (Diols) | Competitive binding and formation of boronate esters. | Change in hydrogel volume, release of encapsulated molecules. |

| Reactive Oxygen Species (ROS) | Oxidation of the boronic acid group. | Degradation of the polymer or cleavage of crosslinks. |

Applications in Sensors and Responsive Materials (material design focus)

The unique properties of boronic acid-functionalized polymers make them highly suitable for the design of advanced sensors and responsive materials. The incorporation of this compound offers specific advantages in this context.

The primary application of boronic acid-based materials in sensing is for the detection of saccharides. A sensor could be designed where the polymer is coupled with a fluorescent reporter molecule. The binding of a sugar to the boronic acid moiety would alter the electronic environment of the reporter, leading to a change in fluorescence intensity or wavelength. The specific substitution pattern of this compound could be leveraged to achieve selectivity for certain sugars. For instance, the spatial arrangement of the boronic acid and the methoxy group might create a binding pocket that preferentially accommodates a specific sugar structure.

In the design of responsive materials, these polymers could be used to create "smart" hydrogels for controlled drug delivery. A drug could be encapsulated within a hydrogel crosslinked by boronate esters. The hydrogel could be designed to release the drug in response to a specific stimulus, such as the high glucose levels found in diabetic patients. The competitive binding of glucose would disrupt the hydrogel network, leading to the release of the encapsulated therapeutic agent. The aminocarbonyl group in this compound could also serve as a site for attaching other functional molecules, such as targeting ligands or imaging agents, further enhancing the material's capabilities.

Table 3: Potential Applications in Sensor and Responsive Material Design

| Application Area | Material Design Principle | Example |

|---|---|---|

| Saccharide Sensors | Fluorescence quenching or enhancement upon sugar binding. | A polymer film that changes color or fluorescence in the presence of glucose. |

| Controlled Drug Delivery | Stimuli-induced disassembly of drug-loaded nanoparticles or hydrogels. | A hydrogel that releases insulin (B600854) in response to high glucose levels. |

| Self-Healing Materials | Reversible formation of boronate ester crosslinks. | A polymer coating that can repair scratches upon exposure to moisture. |

Molecular Recognition and Sensing Mechanisms

The unique chemical structure of this compound, featuring a boronic acid group, allows it to reversibly bind with molecules containing cis-diol functionalities. This interaction forms the basis of its application in molecular recognition and the development of sensors for biologically relevant molecules.

Carbohydrate Recognition: Specificity and Selectivity in Diol Binding

Phenylboronic acids are well-regarded for their ability to form covalent bonds with the 1,2- and 1,3-diols found in carbohydrates. nih.govnih.govrsc.org This reversible esterification reaction is central to their use in carbohydrate sensing. researchgate.net The binding affinity and selectivity of this interaction are influenced by several factors, including the pH of the solution and the specific structure of both the boronic acid and the saccharide. nih.govnih.gov

The electron-donating methoxy group and the electron-withdrawing aminocarbonyl group on the phenyl ring of this compound are expected to modulate its Lewis acidity and, consequently, its binding affinity for diols. researchgate.netnih.gov While specific binding constants for this particular compound are not extensively documented in the provided context, the general principles of boronic acid-carbohydrate interactions suggest a predictable pattern of selectivity. For instance, boronic acids typically exhibit a higher affinity for fructose (B13574) over glucose and other biologically relevant saccharides. nih.gov This selectivity is attributed to the presence of the β-D-furanose form of fructose, which presents a favorable syn-periplanar-1,2-diol for binding. nih.gov

Interactive Table: General Binding Affinities of Phenylboronic Acids with Common Monosaccharides

| Saccharide | Predominant Diol Configuration | Typical Binding Affinity |

|---|---|---|

| D-Fructose | β-D-furanose (cis-diol) | High |

| D-Galactose | α-D-galactofuranose (cis-diol) | Moderate |

| D-Glucose | α-D-glucofuranose (cis-diol) | Low |

Note: This table represents general trends observed for phenylboronic acids and is intended to be illustrative of the expected behavior of this compound.

Protein and Biomolecule Interactions: Mechanistic Studies of Binding Sites

The application of boronic acids extends beyond simple carbohydrates to more complex biomolecules, including proteins and lipids. nih.gov Boronic acids can interact with the glycosylated regions of glycoproteins, making them valuable tools for studying protein structure and function. nih.gov The binding mechanism involves the formation of boronate esters with the diol moieties present on the carbohydrate chains of these proteins. nih.gov

Furthermore, boronic acids have been utilized to develop synthetic receptors that can specifically recognize and bind to other biologically important molecules. For example, a small molecule receptor incorporating a boronic acid was designed to bind with high affinity and specificity to the lipid phosphatidylinositol-(4,5)-bisphosphate (PIP2), which contains a 1,2-diol in its inositol (B14025) head group. nih.gov Mechanistic studies of these interactions often involve techniques like fluorescence spectroscopy and NMR to elucidate the binding constants and the specific sites of interaction. nih.gov The aminocarbonyl and methoxy substituents on this compound could potentially be involved in secondary interactions, such as hydrogen bonding, which could enhance binding affinity and specificity to protein binding sites.

Development of Chemical and Biosensors for Research Analytes

The ability of boronic acids to bind with diols has been widely exploited in the development of chemical and biosensors. nih.govrsc.orgmdpi.com These sensors are designed to detect a wide range of analytes, including carbohydrates, glycoproteins, and catecholamines. nih.govnih.gov The sensing mechanism is typically based on a change in a measurable signal, such as fluorescence or an electrochemical response, upon the binding of the analyte to the boronic acid recognition element. nih.govrsc.org

For instance, boronic acid-functionalized materials have been used to create electrochemical sensors for the detection of glycoproteins. nih.govmdpi.com In these sensors, the boronic acid acts as a synthetic receptor to capture the target glycoprotein (B1211001) on an electrode surface. mdpi.com Nanomaterials like gold nanoparticles and graphene oxide are often incorporated to enhance the sensitivity of these sensors. mdpi.com The development of such sensors allows for the label-free detection of important biological molecules. mdpi.com

Bioconjugation and Probe Development in Chemical Biology

In the field of chemical biology, this compound serves as a valuable building block for the creation of sophisticated tools to study biological processes in vitro.

Site-Specific Labeling of Biomolecules for Research

While direct examples using this compound are not prevalent, the broader class of arylboronic acids has been successfully employed for the site-specific labeling of biomolecules. nih.govnih.gov For example, 2-formylphenylboronic acid reacts rapidly with α-amino-hydrazides to form stable boron-nitrogen heterocycles, a reaction that has been applied to the site-specific functionalization of antibodies. nih.govnih.gov This type of bioorthogonal chemistry allows for the precise attachment of probes or other molecules to a specific location on a biomolecule, which is crucial for studying its function. nih.govnih.gov The aminocarbonyl group of this compound could be chemically modified to incorporate a reactive handle suitable for bioconjugation, thus enabling its use in similar site-specific labeling strategies.

Design of Fluorescent and Electrochemical Probes for In Vitro Studies

Boronic acids are integral components in the design of fluorescent and electrochemical probes for the detection of biologically relevant analytes in research settings. nih.govrsc.orgresearchgate.net These probes typically consist of a recognition unit (the boronic acid) and a signaling unit (a fluorophore or a redox-active molecule). nih.govresearchgate.net

In the design of fluorescent probes, the binding of a diol-containing analyte to the boronic acid can lead to a change in the fluorescence properties of the attached fluorophore. nih.govrsc.org This can occur through various mechanisms, such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). nih.gov For example, a fluorescent sensor for boronic acid-containing agents has been developed that emits red fluorescence, allowing for co-staining with common blue-fluorescing nuclear stains. mdpi.com

Interactive Table: Common Fluorophores Used in Boronic Acid-Based Probes

| Fluorophore | Excitation (nm) | Emission (nm) | Key Features |

|---|---|---|---|

| Anthracene | ~360 | ~400 | One of the first used in boronic acid sensors nih.gov |

| Pyranine | ~450 | ~510 | pH-sensitive, often used for glucose sensing |

| Fluorescein | ~490 | ~515 | High quantum yield, widely used researchgate.net |

| Rhodamine | ~550 | ~575 | Photostable, suitable for microscopy researchgate.net |

Similarly, in electrochemical probes, the binding event at the boronic acid can alter the redox potential of an attached ferrocene (B1249389) or other electroactive species, providing a measurable electrochemical signal. researchgate.netmdpi.com Diboronic acid derivatives have been shown to have a higher selectivity for glucose, making them particularly useful for the development of enzyme-free glucose sensors. mdpi.com The structure of this compound makes it a suitable candidate for incorporation into such probe designs for various in vitro analytical studies.

An in-depth examination of the biochemical and analytical research applications of this compound reveals its significant role in advancing synthetic immunology and affinity-based separation techniques. This article focuses exclusively on the non-clinical and non-therapeutic research applications of this compound and related boronic acids, detailing their mechanistic interactions and utility in analytical chemistry.

Computational and Theoretical Investigations of 5 Aminocarbonyl 2 Methoxyphenylboronic Acid

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of substituted phenylboronic acids. For a molecule like 5-(aminocarbonyl)-2-methoxyphenylboronic acid, these calculations can predict key geometric parameters and electronic properties.

Theoretical studies on analogous substituted phenylboronic acids, such as 3-cyanophenylboronic acid and 4-methoxyphenylboronic acid, provide a reliable framework for understanding the target molecule. longdom.orgtandfonline.com Geometries are typically optimized using functionals like B3LYP with basis sets such as 6-311++G(d,p). academie-sciences.fr Such calculations reveal crucial bond lengths and angles. For instance, the B-C bond length in substituted phenylboronic acids is calculated to be in the range of 1.565–1.581 Å, while B-O bond lengths are typically around 1.363–1.375 Å, depending on the specific conformer and substituents. longdom.orgacademie-sciences.fr

Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate charge distribution, intramolecular charge transfer (ICT), and the nature of bonding. unair.ac.idresearchgate.net This analysis can quantify the stabilization energies from hyperconjugative interactions, such as those between filled (donor) and empty (acceptor) orbitals, revealing the electronic effects of the aminocarbonyl and methoxy (B1213986) substituents on the boronic acid moiety. researchgate.net

Table 1: Representative Calculated Electronic Properties of Substituted Phenylboronic Acids from DFT Studies

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 3-Cyanophenylboronic Acid | DFT/B3LYP/6-311++G(d,p) | -7.65 | -1.99 | 5.66 |

Note: Data is based on studies of analogous compounds to infer properties of this compound. longdom.orgtandfonline.com

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

DFT is a cornerstone for investigating the mechanisms of chemical reactions, allowing researchers to map potential energy surfaces, identify transition states, and calculate activation energies. For phenylboronic acids, DFT has been extensively used to study fundamental reactions like the Suzuki-Miyaura cross-coupling. nih.gov

A typical DFT study of a reaction mechanism, for instance, the Pd-catalyzed cross-coupling of a phenylboronic acid with an aryl halide, involves modeling the three primary stages: oxidative addition, transmetalation, and reductive elimination. nih.gov Calculations show that for many systems, the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center, is the rate-determining step. nih.gov The activation energy for this step in the reaction of phenylboronic acid with bromobenzene (B47551) over a Pd-H-Beta zeolite catalyst was calculated to be 36.8 kcal mol⁻¹. nih.gov

The substituents on the phenylboronic acid play a crucial role in modulating these energy barriers. The electron-donating methoxy group and the electron-withdrawing aminocarbonyl group in this compound would have opposing electronic influences. DFT calculations can precisely model how these effects alter the charge distribution in the reactants and transition states, thereby affecting the reaction kinetics. For example, DFT studies on the hydroxymethylation of phenylboronic acids identified the hydrolysis step of an Rh(I)-bound aryl intermediate as rate-determining. researchgate.net Such mechanistic insights are vital for optimizing reaction conditions and designing more efficient catalytic systems.

Prediction and Analysis of Spectroscopic Properties

Computational methods, particularly DFT, are highly effective in predicting and interpreting the spectroscopic properties of molecules, including vibrational (FT-IR, FT-Raman) and nuclear magnetic resonance (NMR) spectra. tandfonline.comacademie-sciences.fr These theoretical predictions are invaluable for confirming molecular structures and assigning experimental spectra.

For molecules like 2,4-dimethoxyphenylboronic acid, which is structurally related to the target compound, DFT calculations (e.g., at the B3LYP/6-31++G(d,p) level) have been shown to reproduce experimental vibrational spectra with high accuracy after applying a scaling factor to the calculated frequencies. academie-sciences.fr This allows for a detailed assignment of vibrational modes, distinguishing, for example, C-H stretching, C=C ring vibrations, and modes involving the boronic acid group.

Similarly, NMR chemical shifts (¹H and ¹³C) can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method. tandfonline.comresearchgate.net Theoretical calculations for 4-methoxyphenylboronic acid have shown good agreement with experimental chemical shifts, aiding in the unambiguous assignment of each proton and carbon signal in the molecule. tandfonline.comresearchgate.net The prediction of UV-Vis spectra through Time-Dependent DFT (TD-DFT) can also provide insights into the electronic transitions of the molecule, correlating them with the frontier molecular orbitals. tandfonline.com

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 4-Methoxyphenylboronic Acid

| Vibrational Mode | Experimental FT-IR | Calculated (DFT/B3LYP) | Assignment |

|---|---|---|---|

| O-H Stretch | 3380 | 3381 | B-O-H symmetric stretching |

| C-H Stretch (Aromatic) | 3081 | 3085 | C-H stretching |

| C=C Stretch (Ring) | 1611 | 1610 | Aromatic ring stretching |

| B-O Stretch | 1358 | 1360 | B-O symmetric stretching |

Note: Data from a study on the analogous compound 4-methoxyphenylboronic acid illustrates the accuracy of DFT in predicting spectroscopic data. tandfonline.comresearchgate.net

Molecular Dynamics Simulations for Supramolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This approach is particularly well-suited for investigating supramolecular phenomena, such as self-assembly, and interactions with other molecules in a condensed phase. semanticscholar.org

For this compound, MD simulations could be employed to understand how individual molecules interact with each other and with solvent molecules to form larger, ordered structures. The molecule possesses multiple sites for hydrogen bonding: the two hydroxyl groups of the boronic acid and the -NH₂ and C=O groups of the aminocarbonyl moiety. These groups can act as both hydrogen bond donors and acceptors, making the molecule a prime candidate for forming self-assembled structures like dimers, chains, or more complex networks. msu.edu

MD simulations can model these processes by placing multiple molecules in a simulation box with an explicit solvent (like water or DMSO) and calculating the intermolecular forces to predict their collective behavior. semanticscholar.org Such simulations can reveal preferred orientations, calculate binding energies between molecules, and visualize the dynamic process of assembly. This is crucial for applications in materials science, where phenylboronic acids are used to create functional materials and sensors through self-assembly on surfaces. nih.govmdpi.com

Structure-Reactivity Relationship Analysis through Computational Modeling

Computational modeling is essential for establishing quantitative structure-reactivity relationships (QSRR). By calculating a range of molecular descriptors (electronic, steric, and thermodynamic), models can be built to predict the reactivity of a molecule in specific chemical processes.

For phenylboronic acids, a key aspect of reactivity is their Lewis acidity, which is quantified by the acid dissociation constant (pKa). Computational models can predict pKa values with considerable accuracy. unair.ac.idresearchgate.net These models calculate the Gibbs free energy change for the dissociation of the boronic acid in a solvent, often using a combination of DFT and a continuum solvation model (like COSMO-RS or SMD). unair.ac.idmdpi.com

An excellent relationship has been observed between the computationally derived atomic charge on the acidic hydrogen of the boronic acid group and the experimental pKa for para- and meta-substituted phenylboronic acids. unair.ac.idresearchgate.net This demonstrates a direct link between the calculated electronic structure and the experimentally observed reactivity. Such models allow for the high-throughput screening of virtual compounds and the rational design of new boronic acids with tailored acidity and reactivity for applications in catalysis and chemical sensing.

The substituents on the phenyl ring have a profound impact on the Lewis acidity of the boronic acid group. mdpi.com This influence is a combination of inductive effects, resonance effects, and, particularly for ortho substituents, steric and intramolecular interactions.

The methoxy group at the ortho position can have a complex effect. While it is an electron-donating group through resonance, which would tend to decrease acidity (increase pKa), its proximity to the boronic acid group can lead to other interactions. nih.gov In some cases, an ortho substituent can form an intramolecular hydrogen bond with a hydroxyl group of the boronic acid, which stabilizes the corresponding boronate anion and thus increases acidity (lowers pKa). nih.gov However, significant steric hindrance from a bulky ortho group can make it more difficult for the boron center to adopt the tetrahedral geometry of the boronate anion, thereby decreasing acidity. researchgate.netmdpi.com

The aminocarbonyl group (-CONH₂) at the meta position primarily exerts an electron-withdrawing inductive effect. Electron-withdrawing groups increase the Lewis acidity of the boron atom by pulling electron density from the ring, making the boronic acid a better Lewis acid. This results in a lower pKa value compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). nih.gov The effect of meta and para substituents on acidity generally correlates well with their Hammett constants (σ), providing a predictable relationship between electronic properties and reactivity. mdpi.com

For this compound, the net acidity will be a balance of the electron-donating character of the ortho-methoxy group and the electron-withdrawing nature of the meta-aminocarbonyl group. Computational models are ideally suited to dissect and quantify these competing effects to predict the final pKa value. unair.ac.idresearchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Cyanophenylboronic acid |

| 4-Methoxyphenylboronic acid |

| 4-(Methoxycarbonyl)-phenylboronic acid |

| 2,4-Dimethoxyphenylboronic acid |

| Phenylboronic acid |

Future Directions and Emerging Research Avenues for 5 Aminocarbonyl 2 Methoxyphenylboronic Acid

Development of Novel Synthetic Methodologies for Complex Analogues

While 5-(aminocarbonyl)-2-methoxyphenylboronic acid serves as a valuable building block in established reactions like the Suzuki-Miyaura coupling, future research is geared towards developing more sophisticated and efficient synthetic strategies to generate complex analogues. nih.govwikipedia.org The goal is to move beyond simple biphenyl (B1667301) derivatives and access novel molecular architectures with greater three-dimensionality and functional diversity.

Emerging research avenues include:

Multicomponent Reactions: Designing one-pot reactions where this compound is combined with multiple other reactants to rapidly assemble complex molecules. This approach, which leverages the reactivity of the boronic acid group, can significantly reduce the number of synthetic steps, saving time and resources. nih.gov